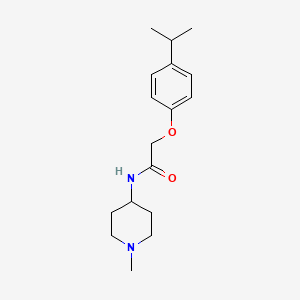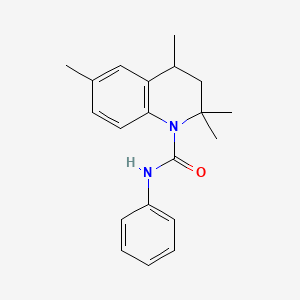
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as TMQ or Antioxidant TMQ, is a synthetic antioxidant that is widely used in various industrial applications. TMQ is a member of the quinoline family and has a unique structure that makes it an effective antioxidant.
Mécanisme D'action
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide acts as an antioxidant by scavenging free radicals and preventing the formation of reactive oxygen species (ROS). It also inhibits lipid peroxidation, which is a major cause of cellular damage. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic rats. This compound has also been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized. Additionally, this compound is relatively inexpensive compared to other antioxidants. However, this compound has some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound can interfere with some assays, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide research. One direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, future studies could investigate the use of this compound in combination with other antioxidants to enhance its efficacy.
Méthodes De Synthèse
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide is synthesized by reacting 2,4,6-trimethylphenol with aniline in the presence of a catalyst, followed by the addition of maleic anhydride. The resulting product is then reduced to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Applications De Recherche Scientifique
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress and prevent DNA damage in various cell types. This compound has also been investigated for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been used as a stabilizer in rubber and polymer industries.
Propriétés
IUPAC Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZKMXGCTYQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)
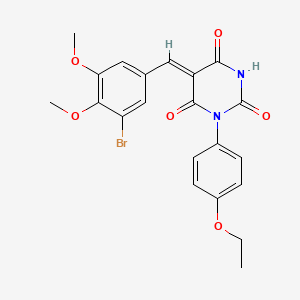

![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4898245.png)
![N,N-diethyl-3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B4898250.png)
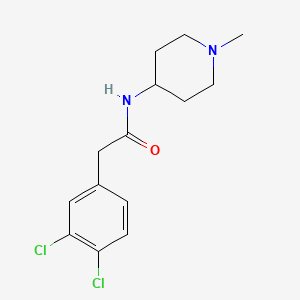
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4898264.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
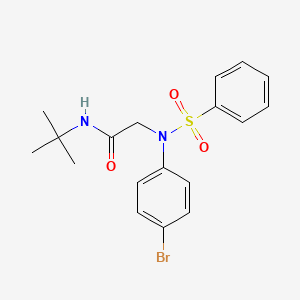
![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)
![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)
